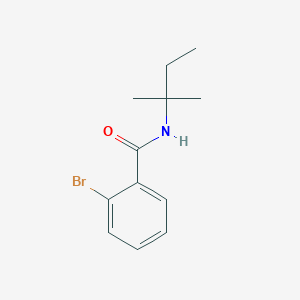
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, also known as ADCY9 inhibitor, is a small molecule inhibitor that targets adenylate cyclase 9 (ADCY9). ADCY9 is an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. The inhibition of ADCY9 by N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibits N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which is an enzyme that catalyzes the conversion of ATP to cAMP. By inhibiting N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide reduces the levels of cAMP in cells. This reduction in cAMP levels has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in lab experiments is that it is a specific inhibitor of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide, which allows for the study of the role of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide in various cellular processes. However, one limitation is that it may have off-target effects on other enzymes that are involved in cAMP signaling pathways.
Orientations Futures
There are several future directions for research on N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide. One direction is to further investigate its potential therapeutic applications in diseases such as asthma, COPD, and cancer. Another direction is to study its mechanism of action in more detail, including its effects on other enzymes in cAMP signaling pathways. Additionally, the development of more potent and selective N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide inhibitors may have important implications for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide involves a multi-step process. The first step involves the reaction of 2-acetylphenol with 3-bromopentane in the presence of potassium carbonate to form 2-(3-bromopentyl)phenol. The second step involves the reaction of 2-(3-bromopentyl)phenol with 2,5-dimethylfuran-3-carboxylic acid in the presence of cesium carbonate to form N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide.
Applications De Recherche Scientifique
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been shown to have potential in the treatment of cancer, as it inhibits the growth of cancer cells.
Propriétés
IUPAC Name |
N-(2-acetylphenyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-8-13(11(3)19-9)15(18)16-14-7-5-4-6-12(14)10(2)17/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCBAVQHJAPSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)

